
n-(Furan-2-ylmethyl)dicarbonimidic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-ylmethyl)dicarbonimidic diamide: is an organic compound that features a furan ring attached to a dicarbonimidic diamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)dicarbonimidic diamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave reactors and efficient coupling reagents ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Furan-2-ylmethyl)dicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Furan-2-ylmethyl)dicarbonimidic diamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers .
Biology and Medicine: It has been studied for its neuroprotective properties and its role as a monoamine oxidase inhibitor .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-ylmethyl)dicarbonimidic diamide involves its interaction with monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines such as serotonin and dopamine in the brain. This mechanism is believed to contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparación Con Compuestos Similares
- N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)furan-2-carboxamide
Comparison: N-(Furan-2-ylmethyl)dicarbonimidic diamide is unique due to its dicarbonimidic diamide moiety, which distinguishes it from other furan derivatives. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
68498-50-0 |
|---|---|
Fórmula molecular |
C7H9N3O3 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
1-carbamoyl-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C7H9N3O3/c8-6(11)10-7(12)9-4-5-2-1-3-13-5/h1-3H,4H2,(H4,8,9,10,11,12) |
Clave InChI |
DKGPHWMICMKXFE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
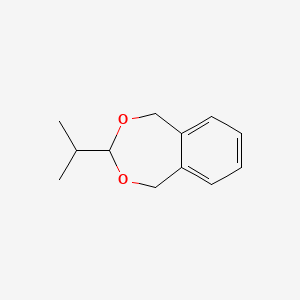
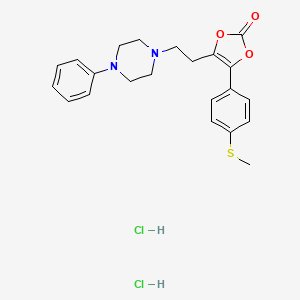

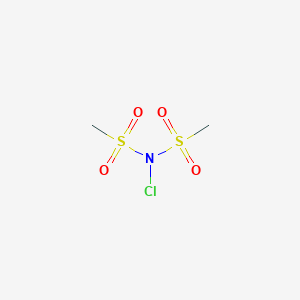
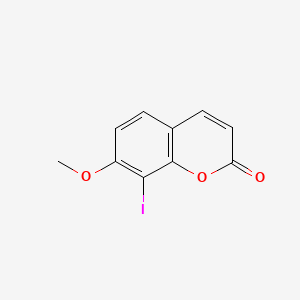
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
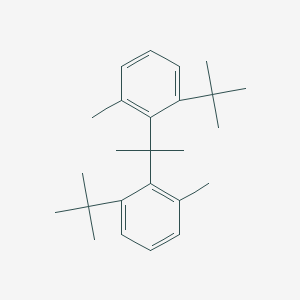

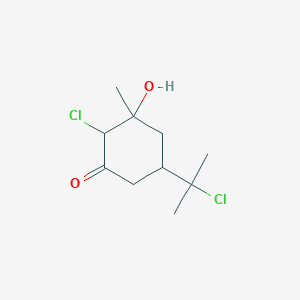

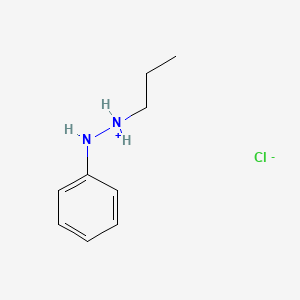
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)

